Absence of Publicly Available Comparative Bioactivity Data for 4-Phenyl-1-propan-2-ylimidazol-2-amine
A systematic search of PubMed, ChEMBL (version 34), BindingDB, PubChem BioAssay, and the SureChEMBL patent database (accessed 2026-05-12) identified zero peer-reviewed articles, patents, or deposited bioassay results that contain quantitative activity measurements (IC50, Ki, EC50, % inhibition at a defined concentration, or ADME parameters) for 4-Phenyl-1-propan-2-ylimidazol-2-amine (CAS 1851440-02-2). By contrast, the structurally related 1H-imidazol-2-amine scaffold has been extensively characterized: for instance, compound 2 in the VAP-1 inhibitor series (1-cyclopropyl-4-phenyl-1H-imidazol-2-amine) exhibited a human VAP-1 IC50 of 12 nM and a rat oral bioavailability of 54% [1]. No cross-study comparison is possible for the target compound because no data exist. This evidence gap means that any procurement decision based on assumed bioequivalence or class-level inference is unsupported by empirical data.
| Evidence Dimension | Availability of quantitative bioactivity data in public repositories |
|---|---|
| Target Compound Data | 0 datasets (IC50/Ki/EC50/ADME) retrieved |
| Comparator Or Baseline | 1-cyclopropyl-4-phenyl-1H-imidazol-2-amine: human VAP-1 IC50 = 12 nM, rat F = 54% |
| Quantified Difference | Not calculable; target compound has no reported activity |
| Conditions | Systematic literature and database search (PubMed, ChEMBL, BindingDB, PubChem, SureChEMBL) — search date 2026-05-12 |
Why This Matters
Without empirical bioactivity data, the compound cannot be scientifically prioritized over any analog for target-based screening or mechanism-of-action studies.
- [1] Inoue, T., Morita, M., Tojo, T., Nagashima, A., Moritomo, A., & Miyake, H. (2013). Novel 1H-imidazol-2-amine derivatives as potent and orally active vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema treatment. Bioorganic & Medicinal Chemistry, 21(13), 3873–3881. View Source
